Americanol A

Description

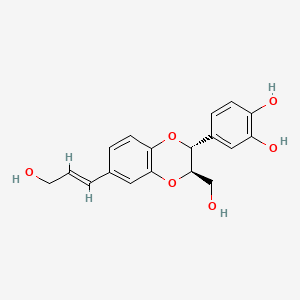

from seeds of Phytolacca americana; enhances choline acetyltransferase activity; has neurotrophic properties; structure given in first source

Properties

CAS No. |

133838-65-0 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)23-17(10-20)18(24-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m0/s1 |

InChI Key |

NKYXNCKZTCGVJJ-QLJMBOKNSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)CO |

Canonical SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)C3=CC(=C(C=C3)O)O)CO |

Appearance |

Solid powder |

melting_point |

125-128°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Americanol A |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Americanol A from Joannesia princeps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Americanol A, a promising lignan, from the seeds of Joannesia princeps. This document provides a comprehensive overview of the necessary experimental protocols, data presentation, and workflow visualizations to assist researchers in the successful extraction and purification of this bioactive compound.

Introduction

This compound is a lignan found to be a major constituent in the seeds of Joannesia princeps, a tree native to Brazil. Lignans are a class of polyphenols that have garnered significant scientific interest due to their diverse biological activities. This guide consolidates the available scientific information to provide a clear and concise methodology for the isolation of this compound for further research and development.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of lignans from plant materials, specifically adapted for this compound from Joannesia princeps seeds.

Plant Material and Extraction

-

Plant Material Preparation:

-

Obtain mature seeds of Joannesia princeps.

-

Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Defatting: Perform a preliminary extraction of the seed powder with petroleum ether (petrol) to remove non-polar constituents such as fats and oils. This is typically done using a Soxhlet apparatus or by maceration with agitation for 24-48 hours. Discard the petroleum ether extract.

-

Methanol Extraction: Air-dry the defatted seed powder to remove residual petroleum ether. Subsequently, extract the powder with methanol. This can be achieved through maceration (soaking with periodic agitation for 3-5 days) or percolating the solvent through the plant material. The process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

-

Fractionation and Purification

The crude methanolic extract, containing this compound and other constituents, requires further fractionation and purification.

-

Liquid-Liquid Partitioning (Optional but Recommended):

-

Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate compounds based on their polarity. This compound, being a moderately polar lignan, is expected to be concentrated in the chloroform or ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the fraction enriched with this compound to column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of lignans.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The precise gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the fractions.

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution can be isocratic or a gradient.

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection should be set based on the UV absorbance maximum of this compound.

-

Collect the peak corresponding to this compound.

-

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the compound.

Data Presentation

The following tables summarize the expected data from the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Summary

| Step | Solvent/Method | Purpose | Expected Outcome |

| Defatting | Petroleum Ether | Removal of non-polar compounds | Defatted seed powder |

| Extraction | Methanol | Extraction of polar and semi-polar compounds | Crude methanolic extract |

| Fractionation | Liquid-Liquid Partitioning | Separation based on polarity | Enriched this compound fraction |

| Purification | Column Chromatography | Further separation of compounds | Semi-pure this compound |

| Final Purification | Preparative HPLC | Isolation of high-purity compound | Pure this compound |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points (Literature Values) |

| ¹H NMR | Characteristic aromatic and aliphatic proton signals. |

| ¹³C NMR | Resonances corresponding to the carbon skeleton of the lignan. |

| HRMS | Exact mass corresponding to the molecular formula C₁₈H₁₈O₆. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Joannesia princeps seeds.

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

This diagram shows the hierarchical relationship of the purification techniques employed.

Caption: Hierarchy of purification techniques for this compound.

Americanol A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a naturally occurring lignan found in plants such as Phytolacca americana and Joannesia princeps.[1][2] As a member of the phenylbenzo-1,4-dioxane class of organic compounds, it has garnered interest in the scientific community for its potential biological activities.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, along with generalized experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex molecule characterized by a benzodioxane core substituted with a catechol group and a hydroxypropenyl side chain. Its formal chemical name is 4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem[1] |

| Molecular Weight | 330.33 g/mol | PubChem[1] |

| Exact Mass | 330.11033829 Da | PubChem[1] |

| IUPAC Name | 4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol | PubChem[1] |

| InChI Key | NKYXNCKZTCGVJJ-QLJMBOKNSA-N | PubChem[1] |

| SMILES | C1=CC2=C(C=C1/C=C/CO)O--INVALID-LINK--C3=CC(=C(C=C3)O)O">C@HCO | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 5 | PubChem[1] |

| Hydrogen Bond Acceptors | 6 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Biological Activity and Signaling Pathways

This compound has been identified as a compound with significant neurotrophic properties.[1][4] Its biological activity primarily revolves around the enhancement of neuronal cell function and survival.

Neurotrophic Effects

Lignans and other polyphenols are known to exert neurotrophic effects through various signaling pathways. While the specific mechanism for this compound has not been fully elucidated, it is hypothesized to involve the activation of pathways commonly associated with neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.

The diagram below illustrates a generalized signaling pathway for polyphenol-induced neurotrophic effects, which may be applicable to this compound. Activation of Tropomyosin receptor kinase (Trk) receptors can initiate downstream cascades involving Ras/MAPK, PI3K/Akt, and PLC-γ, ultimately leading to the activation of transcription factors like CREB, which promote the expression of genes involved in neuronal function and survival.

Enhancement of Choline Acetyltransferase (ChAT) Activity

This compound has been shown to enhance the activity of Choline O-Acetyltransferase (ChAT) in cultured neuronal cells at a concentration of 10⁻⁵ M.[1][5] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. By increasing ChAT activity, this compound can potentially boost acetylcholine production, which is critical for cognitive functions such as learning and memory.

The biosynthesis of acetylcholine is a fundamental process in cholinergic neurons. The pathway is straightforward, with the final step being catalyzed by ChAT.

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the seeds of Phytolacca americana.[1] The general procedure involves solvent extraction followed by chromatographic purification.

A generalized workflow for the isolation of this compound is depicted below.

Methodology Details:

-

Preparation of Plant Material: Seeds of Phytolacca americana are dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction, often using polar solvents like ethanol or methanol, which are effective for extracting lignans.[6] Ultrasound-assisted extraction can be employed to enhance efficiency.

-

Purification: The resulting crude extract is concentrated and then subjected to multiple rounds of chromatography. Column chromatography using stationary phases like silica gel or octadecylsilane (ODS) is common for separating compounds based on polarity.[7]

-

Structural Elucidation: The purified compound's structure is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Characterization

Conclusion

This compound is a promising natural product with demonstrated neurotrophic properties and the ability to enhance the activity of choline acetyltransferase. Its chemical structure presents a unique scaffold for potential therapeutic development, particularly in the context of neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its synthesis and isolation to facilitate more extensive biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.sld.cu [scielo.sld.cu]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

Americanol A: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It was first isolated from the seeds of Phytolacca americana and has also been identified in other plant sources.[1][2][3] Structurally, it is a neolignan characterized by a specific arrangement of two phenylpropanoid units.[2] While research on this compound is not extensive, existing studies have pinpointed a primary mechanism of action related to its neurotrophic properties. This technical guide will provide an in-depth overview of the currently understood mechanism of action of this compound, detail the experimental protocols used in its study, and present the available data. Furthermore, it will explore the potential mechanisms of action in other therapeutic areas, such as oncology and inflammation, based on the known activities of the broader lignan and neolignan chemical class.

Core Mechanism of Action: Neurotrophic Effects

The most well-documented biological activity of this compound is its neurotrophic effect, specifically its ability to enhance choline acetyltransferase (ChAT) activity.[2][4] Choline acetyltransferase is a crucial enzyme responsible for the synthesis of the neurotransmitter acetylcholine, which plays a vital role in cognitive function, memory, and learning. A deficit in cholinergic activity is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.

A key study demonstrated that this compound, along with its isomer isothis compound and the related compound americanin A, enhances choline acetyltransferase activity in a cultured neuronal cell system derived from the fetal rat hemisphere.[2] This effect was observed at a concentration of 10⁻⁵ M.[2] This finding suggests that this compound may have therapeutic potential for conditions associated with cholinergic deficits.

Signaling Pathways in Neurotrophic Action

While the specific signaling pathway for this compound's enhancement of ChAT activity has not been fully elucidated, the neurotrophic effects of polyphenols, in general, are known to involve several key signaling cascades.[5][6] It is plausible that this compound may act through one or more of these pathways:

-

Tropomyosin receptor kinase (Trk) Pathway: Some polyphenols directly activate Trk receptors, the primary receptors for neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[5] Activation of Trk receptors initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and differentiation.[5][7]

-

CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and memory. Several polyphenols have been shown to increase the phosphorylation of CREB, leading to the transcription of genes involved in neuronal function.[5]

-

Upregulation of Neurotrophic Factors: Some flavonoids have been found to increase the expression of neurotrophic factors such as NGF and BDNF, which in turn promote neuronal health.[5]

The following diagram illustrates a generalized signaling pathway for the neurotrophic effects of polyphenols, which may be relevant to this compound.

Experimental Protocols

The key experiment that established the neurotrophic activity of this compound involved a cultured neuronal cell system.[2]

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay [2]

-

Cell Culture: Primary neuronal cells are derived from the hemisphere of fetal rats. These cells are cultured in a suitable medium that supports their growth and differentiation.

-

Treatment: The cultured neuronal cells are treated with this compound at a concentration of 10⁻⁵ M. Control cultures are treated with the vehicle alone.

-

Incubation: The cells are incubated for a specific period to allow for the compound to exert its effects.

-

Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular components, including the ChAT enzyme.

-

ChAT Activity Measurement: The activity of ChAT in the cell lysates is measured using a radio-enzymatic assay. This typically involves providing the substrates for the enzyme, [¹⁴C]acetyl-CoA and choline, and measuring the amount of radiolabeled acetylcholine produced over a specific time.

-

Data Analysis: The ChAT activity in the this compound-treated cells is compared to the activity in the control cells to determine the percentage of enhancement.

Potential Mechanisms of Action in Other Therapeutic Areas

While direct evidence for the mechanism of action of this compound in cancer and inflammation is currently lacking, the broader classes of lignans and neolignans have been extensively studied for their potential in these areas.[8][9][10][11][12][13][14][15][16] Based on this body of research, we can hypothesize potential mechanisms through which this compound might act.

Potential Anticancer Mechanisms

Lignans have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8][9][12]

Table 1: Potential Anticancer Mechanisms of Lignans

| Mechanism | Description | Potential Signaling Pathways Involved |

| Induction of Apoptosis | Programmed cell death is a key mechanism for eliminating cancer cells. Lignans can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[12] | Bcl-2 family proteins, Caspase activation |

| Cell Cycle Arrest | Lignans can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1/S or G2/M).[8] | Cyclin-dependent kinases (CDKs), Cyclins |

| Inhibition of Metastasis | Some lignans may prevent the spread of cancer by inhibiting the enzymes and cellular processes involved in invasion and migration.[12] | Matrix metalloproteinases (MMPs) |

| Anti-inflammatory Effects | Chronic inflammation is a known driver of cancer. The anti-inflammatory properties of lignans can contribute to their anticancer effects.[10] | NF-κB, MAPK |

The following diagram illustrates a hypothetical workflow for investigating the potential anticancer activity of this compound.

Potential Anti-inflammatory Mechanisms

Neolignans have demonstrated significant anti-inflammatory properties in various experimental models.[13][14][15][16] A common mechanism involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

A study on a neolignan from Piper hancei showed that it exerted anti-neuroinflammatory effects by attenuating the NF-κB signaling pathway.[11] This involved hindering the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulated the expression of pro-inflammatory mediators.[11] It is plausible that this compound could share a similar mechanism of action.

Table 2: Potential Anti-inflammatory Mechanisms of Neolignans

| Mechanism | Description | Potential Signaling Pathways Involved |

| Inhibition of Pro-inflammatory Mediators | Neolignans can reduce the production of key inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[13] | iNOS, COX-2 |

| Modulation of NF-κB Signaling | The NF-κB pathway is a central regulator of inflammation. Neolignans can inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.[11] | IκB kinase (IKK), NF-κB p65 |

| Antioxidant Activity | Oxidative stress is closely linked to inflammation. The radical scavenging and antioxidant properties of neolignans contribute to their anti-inflammatory effects.[13] | Nrf2 |

The following diagram illustrates the potential mechanism of this compound in modulating the NF-κB signaling pathway to exert anti-inflammatory effects.

Conclusion

The current body of scientific literature indicates that the primary, well-established mechanism of action for this compound is its ability to enhance choline acetyltransferase activity, suggesting its potential as a neurotrophic agent. While direct evidence for its activity in other therapeutic areas such as cancer and inflammation is lacking, its classification as a lignan/neolignan provides a basis for hypothesizing potential mechanisms. Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the complete pharmacological profile of this compound and to validate its potential in these other areas. The information presented here serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

References

- 1. This compound | C18H18O6 | CID 9818883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures of this compound and isothis compound having a neurotrophic property from the seeds of Phytolacca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and anti-inflammatory neolignans from the seeds of hawthorn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory neolignans from Epimedium pseudowushanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Americanol A: A Comprehensive Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A, a naturally occurring lignan, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomer, Isothis compound, with a focus on anticancer, neurotrophic, antioxidant, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Biological Activities of this compound and Isothis compound

While research on this compound is ongoing, a significant body of work has focused on its stereoisomer, Isothis compound. The following sections present the available data for both compounds, with distinctions clearly noted.

Anticancer Activity

Isothis compound has demonstrated notable anticancer effects, particularly against human breast cancer cell lines. Studies have shown that it can inhibit cell proliferation in a dose-dependent manner.[1]

Table 1: Anticancer Activity of Isothis compound

| Compound | Cell Line | Effect |

| Isothis compound | MCF-7 (Breast Cancer) | Inhibition of cell proliferation, G2/M cell cycle arrest |

| Isothis compound | MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation |

| Isothis compound | HuH-7 (Liver Cancer) | Inhibition of cell proliferation |

| Isothis compound | HeLa (Cervical Cancer) | Inhibition of cell proliferation |

The primary mechanism behind the anticancer activity of Isothis compound in MCF-7 cells is the induction of G2/M phase cell cycle arrest.[1] This is achieved through the modulation of key cell cycle regulatory proteins.

Neurotrophic Activity

This compound has been found to exhibit neurotrophic properties. Specifically, it has been shown to enhance the activity of choline acetyltransferase (ChAT) in a cultured neuronal cell system. This enzyme is crucial for the synthesis of the neurotransmitter acetylcholine, suggesting a potential role for this compound in promoting neuronal health and function.

Table 2: Neurotrophic Activity of this compound

| Compound | Assay | Concentration | Result |

| This compound | Choline Acetyltransferase (ChAT) Activity | 10-5 M | Enhanced Activity |

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Specific IC50 values for the antioxidant activity of this compound are not extensively reported in the current literature.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds like this compound can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

Quantitative IC50 values for the anti-inflammatory activity of this compound are not widely available in published studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Proliferation Assay

References

Americanol A: An In-Depth Technical Guide to its In Vitro Neurotrophic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Americanol A, a neolignan first isolated from the seeds of Phytolacca americana, has been identified as a compound with potential neurotrophic properties. This technical guide provides a comprehensive overview of the current in vitro research on this compound's effects on neuronal cells. Due to the limited direct research on this compound, this document also incorporates data on structurally related lignans and neolignans to provide a broader context for its potential mechanisms of action. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and a proposed signaling pathway based on current understanding of this class of compounds.

Introduction

The search for novel neurotrophic agents is a critical endeavor in the development of therapeutics for neurodegenerative diseases and neuronal injury. Neurotrophic factors play a crucial role in the growth, survival, and differentiation of neurons. Small molecules that can mimic or enhance the effects of endogenous neurotrophic factors are of significant interest. This compound, a benzodioxane neolignan, was first reported to exhibit neurotrophic activity in 1992.[1] This guide aims to consolidate the available information on its in vitro effects and provide a framework for future research.

Quantitative Data on Neurotrophic Effects

The direct quantitative data for the neurotrophic effects of this compound is currently limited to a single study. The primary reported effect is the enhancement of choline acetyltransferase (ChAT) activity in a cultured neuronal cell system derived from fetal rat hemisphere.[1]

| Compound | Cell System | Assay | Concentration | Observed Effect | Reference |

| This compound | Fetal Rat Hemisphere Neuronal Culture | Choline Acetyltransferase (ChAT) Activity | 10-5 M | Enhancement of ChAT activity | [1] |

| Isothis compound | Fetal Rat Hemisphere Neuronal Culture | Choline Acetyltransferase (ChAT) Activity | 10-5 M | Enhancement of ChAT activity | [1] |

| Americanin A | Fetal Rat Hemisphere Neuronal Culture | Choline Acetyltransferase (ChAT) Activity | 10-5 M | Enhancement of ChAT activity | [1] |

Note: The original publication does not provide specific quantitative values for the enhancement of ChAT activity (e.g., percentage increase over control).

Experimental Protocols

Primary Culture of Fetal Rat Cortical Neurons

This protocol is based on established methods for culturing primary neurons from the fetal rat brain, the cell system used in the original study of this compound.[1]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Trypsin (0.25%)

-

DNase I

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Sterile dissection tools

-

Sterile culture plates or flasks

Procedure:

-

Coat culture vessels with Poly-D-lysine or Poly-L-lysine overnight at 37°C. Wash thoroughly with sterile water and allow to air dry. Optionally, further coat with laminin for 2-4 hours at 37°C before plating cells.

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically dissect the uterine horns and remove the E18 embryos.

-

Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.

-

Carefully remove the meninges from the cortical tissue.

-

Mince the tissue into small pieces and transfer to a conical tube.

-

Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15-20 minutes with gentle agitation.

-

Stop the digestion by adding DMEM containing 10% FBS.

-

Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto the pre-coated culture vessels at a desired density (e.g., 1-2 x 105 cells/cm2).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform partial media changes every 2-3 days.

Choline Acetyltransferase (ChAT) Activity Assay

This is a representative colorimetric assay protocol for measuring ChAT activity in cell lysates.

Materials:

-

Cultured neuronal cells treated with this compound or vehicle control.

-

Lysis buffer (e.g., PBS with protease inhibitors).

-

ChAT activity assay kit (commercially available kits are recommended for standardized results).

-

Acetyl-CoA.

-

Choline chloride.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Microplate reader.

Procedure:

-

After treatment with this compound, wash the cultured neurons with cold PBS and harvest the cells.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

In a 96-well plate, add the cell lysate to the reaction mixture provided in the assay kit, which typically includes acetyl-CoA and choline chloride.

-

The enzymatic reaction, catalyzed by ChAT, produces Acetylcholine and Coenzyme A (CoA).

-

Add DTNB to the reaction. DTNB reacts with the sulfhydryl group of CoA to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

Measure the absorbance of TNB at a wavelength of ~412 nm using a microplate reader.

-

The rate of increase in absorbance is directly proportional to the ChAT activity in the sample.

-

Normalize the ChAT activity to the total protein concentration of the cell lysate.

Neurite Outgrowth Assay (PC12 Cells)

While not yet reported for this compound, this is a standard in vitro assay to assess neurotrophic potential. PC12 cells are a common model as they differentiate and extend neurites in response to nerve growth factor (NGF).

Materials:

-

PC12 cells.

-

Collagen-coated culture plates.

-

Culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum).

-

Differentiation medium (low-serum medium).

-

Nerve Growth Factor (NGF) as a positive control.

-

This compound at various concentrations.

-

Microscope with a camera and image analysis software.

Procedure:

-

Plate PC12 cells on collagen-coated plates in culture medium and allow them to attach.

-

Replace the culture medium with differentiation medium containing the desired concentration of this compound, NGF (positive control), or vehicle (negative control).

-

Incubate the cells for 2-5 days to allow for differentiation and neurite extension.

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite outgrowth using image analysis software. Common parameters include:

-

Percentage of cells with neurites longer than the cell body diameter.

-

Average neurite length per cell.

-

Number of neurites per cell.

-

-

Perform a dose-response analysis for this compound.

Signaling Pathways

There is currently no direct experimental evidence elucidating the signaling pathways activated by this compound. However, based on studies of other neuroprotective and neurotrophic lignans and neolignans, a plausible hypothesis is the involvement of pro-survival and antioxidant pathways.[2][3] Many lignans have been shown to exert their effects through the PI3K/Akt and Nrf2 pathways.[2]

References

- 1. Structures of this compound and isothis compound having a neurotrophic property from the seeds of Phytolacca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Investigating the Cholinergic Potential of Americanol A: A Technical Guide to its Interaction with Choline Acetyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vital role of choline acetyltransferase (ChAT) in acetylcholine synthesis underscores its significance as a therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease, which are often characterized by cholinergic deficits.[1] This technical guide provides a comprehensive framework for investigating the potential effects of novel compounds, exemplified by the hypothetical molecule "Americanol A," on ChAT activity. While direct studies on this compound and ChAT are not presently available in the scientific literature, this document outlines the established methodologies, data presentation standards, and conceptual pathways necessary to conduct such an investigation. By providing detailed experimental protocols and illustrative diagrams, this guide serves as a foundational resource for researchers aiming to explore the cholinergic properties of new chemical entities.

Introduction to Choline Acetyltransferase and the Cholinergic System

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A.[2] This process is a cornerstone of cholinergic neurotransmission, a system integral to a multitude of physiological functions including learning, memory, and muscle contraction.[3][4][5] The cholinergic system is comprised of neurons that synthesize and release ACh, the receptors that bind ACh (muscarinic and nicotinic), and the enzyme acetylcholinesterase (AChE), which degrades ACh in the synaptic cleft.[3][5][6]

A decline in ChAT activity and subsequent ACh levels is a well-documented hallmark of Alzheimer's disease.[1] This has led to the "cholinergic hypothesis" of Alzheimer's, which posits that a loss of cholinergic function in the brain contributes significantly to the cognitive decline observed in patients.[4] Consequently, therapeutic strategies have been developed to enhance cholinergic signaling, primarily through the inhibition of AChE. However, exploring compounds that may directly modulate ChAT activity presents a novel and potentially significant avenue for drug discovery.

This guide focuses on the hypothetical compound "this compound" as a case study to delineate the process of evaluating a novel substance for its effects on ChAT activity.

Hypothetical Data on this compound and ChAT Activity

To illustrate the expected outcomes of an investigation into the effects of a novel compound on ChAT activity, the following table presents hypothetical quantitative data for "this compound." This data is structured to demonstrate a potential dose-dependent relationship.

| Concentration of this compound (µM) | Mean ChAT Activity (nmol ACh/mg protein/hr) | Standard Deviation | Percent Change from Control |

| 0 (Control) | 50.2 | 4.5 | 0% |

| 1 | 52.1 | 4.8 | +3.8% |

| 10 | 65.8 | 5.1 | +31.1% |

| 50 | 88.9 | 6.3 | +77.1% |

| 100 | 105.4 | 7.9 | +109.9% |

| 250 | 92.3 | 7.2 | +83.9% (Potential Inhibition) |

Table 1: Hypothetical dose-dependent effect of this compound on choline acetyltransferase (ChAT) activity in a rat brain homogenate. The data suggests a potential activating effect at lower concentrations and a possible substrate inhibition or off-target effect at higher concentrations.

Experimental Protocols for Assessing ChAT Activity

The following protocols are based on established methodologies for measuring choline acetyltransferase activity and are presented as a guide for investigating the effects of a compound such as this compound.

Preparation of Tissue Homogenate

-

Tissue Collection: Euthanize the experimental animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hippocampus or cortex) on ice.

-

Homogenization: Weigh the tissue and homogenize it in 4 volumes of ice-cold phosphate-buffered saline (PBS, 0.01 M, pH 7.4).[7][8] Mechanical homogenization should be performed in an ice water bath.[7][8]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7][8]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble ChAT enzyme, and keep it on ice for immediate use or store at -80°C for later analysis.[7][8]

Choline Acetyltransferase Activity Assay (Colorimetric Method)

This protocol is adapted from commercially available ChAT activity assay kits.[7][8][9] The principle of this assay is that the reaction between acetyl-CoA and choline, catalyzed by ChAT, produces Coenzyme A (CoA). CoA then reacts with 4,4'-dithiopyridine to produce a colored product that can be measured spectrophotometrically at 324 nm.[7][9]

-

Reagent Preparation: Prepare a substrate working solution containing acetyl-CoA and choline in the appropriate assay buffer as per the manufacturer's instructions.

-

Reaction Setup:

-

Sample Tubes: To a microcentrifuge tube, add 50 µL of the tissue homogenate (supernatant).

-

Control Tubes: To a separate microcentrifuge tube, add 50 µL of the tissue homogenate and heat-inactivate the enzyme by incubating in a 100°C water bath for 2 minutes.[7][8] This serves as a blank to subtract non-enzymatic reactions.

-

Test Compound Addition: For investigating this compound, add the desired concentrations of the compound to both sample and control tubes. An equivalent volume of vehicle (e.g., DMSO, saline) should be added to the control tubes.

-

-

Enzymatic Reaction:

-

Chromogenic Reaction:

-

Data Acquisition:

-

Calculation of ChAT Activity: The activity of ChAT is calculated based on the difference in OD between the sample and control tubes and is typically expressed as units per gram of tissue or per milligram of protein.[7][8] One unit is often defined as the amount of enzyme that transfers 1 nmol of acetyl group to choline per minute at 37°C.[7][8]

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Caption: Cholinergic signaling pathway illustrating the synthesis, release, and degradation of acetylcholine, with the hypothetical modulation point of this compound on ChAT.

Caption: Experimental workflow for assessing the impact of this compound on choline acetyltransferase (ChAT) activity.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of a novel compound, "this compound," on the activity of choline acetyltransferase. By following the detailed protocols for tissue preparation and enzymatic assay, researchers can generate reliable quantitative data to assess the potential cholinergic-modulating properties of new chemical entities. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process.

Should a compound like this compound demonstrate consistent and significant activation of ChAT, further studies would be warranted. These would include kinetic analyses to determine the mechanism of activation (e.g., changes in Vmax or Km), in vivo studies to assess its effects on cognitive function in animal models of neurodegeneration, and toxicological evaluations to ensure its safety profile. The exploration of ChAT activators represents a promising frontier in the development of novel therapeutics for cholinergic-deficiency disorders.

References

- 1. Choline acetyltransferase: celebrating its fiftieth year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. assaygenie.com [assaygenie.com]

Americanol A: A Potential Neuroprotective Agent for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Americanol A, a neolignan compound isolated from the seeds of Phytolacca americana, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential mechanisms of action, supported by available data and detailed experimental protocols. While research is in its early stages, initial findings suggest that this compound may exert its neuroprotective effects through multiple pathways, including the enhancement of cholinergic function. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases such as Alzheimer's disease and other related dementias.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pursuit of effective neuroprotective agents that can slow or halt this process is a paramount goal in modern medicine. Natural compounds, with their vast structural diversity and biological activity, represent a rich source for the discovery of novel therapeutic leads. This compound, a phenylpropanoid-substituted diaryl-1,4-benzodioxane neolignan, has been identified as a compound of interest due to its demonstrated neurotrophic properties.[1] This guide will delve into the known and potential neuroprotective mechanisms of this compound, providing a basis for future research and development.

Core Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound is multifaceted. The primary experimentally verified mechanism is its positive modulation of cholinergic neurotransmission. Additionally, based on the known activities of the broader class of lignan compounds, it is hypothesized that this compound may also exert its effects through antioxidant and anti-inflammatory pathways, including the modulation of key signaling cascades like Nrf2 and NF-κB, and potentially by inhibiting the aggregation of amyloid-beta peptides.

Enhancement of Cholinergic Function

A key finding in the study of this compound is its ability to enhance the activity of choline acetyltransferase (ChAT), a critical enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease.

Quantitative Data:

| Compound | Concentration | Effect on Choline Acetyltransferase (ChAT) Activity | Cell System | Reference |

| This compound | 10⁻⁵ M | Enhancement | Cultured neuronal cells from fetal rat hemisphere | [1] |

| Isothis compound | 10⁻⁵ M | Enhancement | Cultured neuronal cells from fetal rat hemisphere | [1] |

| Americanin A | 10⁻⁵ M | Enhancement | Cultured neuronal cells from fetal rat hemisphere | [1] |

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a colorimetric method to determine ChAT activity in tissue homogenates or cell lysates. The principle of the assay is the reaction of acetyl-CoA with choline, catalyzed by ChAT, to produce acetylcholine and Coenzyme A (CoA). The produced CoA reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically.

-

Reagents and Materials:

-

Phosphate buffered saline (PBS), pH 7.4

-

Tissue homogenization buffer (e.g., PBS with protease inhibitors)

-

ChAT assay buffer

-

Acetyl-CoA

-

Choline chloride

-

Chromogenic substrate (e.g., DTNB)

-

Microplate reader

-

-

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Reaction Mixture: In a microplate well, combine the sample supernatant with the ChAT assay buffer, acetyl-CoA, and choline chloride.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Color Development: Add the chromogenic substrate to the reaction mixture and incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.

-

Data Analysis: Calculate the ChAT activity based on a standard curve generated with known concentrations of CoA.

-

Experimental Workflow for ChAT Activity Assay

Caption: Workflow for determining choline acetyltransferase (ChAT) activity.

Potential Antioxidant and Anti-inflammatory Mechanisms

While direct experimental data for this compound is lacking, lignans as a class of compounds are well-known for their antioxidant and anti-inflammatory properties.[2] These effects are often mediated through the modulation of key cellular signaling pathways.

Hypothesized Signaling Pathways:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, like other lignans, could activate this protective pathway.[2]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Chronic activation of NF-κB is implicated in the pathogenesis of many neurodegenerative diseases. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. It is hypothesized that this compound may also possess NF-κB inhibitory activity.

Hypothesized Neuroprotective Signaling Cascade of this compound

Caption: Hypothesized signaling pathways for the neuroprotective effects of this compound.

Potential Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. Many polyphenolic compounds have been shown to interfere with this process. Given its polyphenolic structure, this compound may also possess the ability to inhibit Aβ aggregation, thereby reducing its neurotoxicity. Further research is required to validate this hypothesis.

Future Directions and Conclusion

The current body of evidence, although limited, positions this compound as a compelling candidate for further investigation as a neuroprotective agent. The confirmed enhancement of choline acetyltransferase activity provides a solid foundation for its potential therapeutic application in cholinergic-deficient conditions like Alzheimer's disease.

Key areas for future research include:

-

Quantitative analysis of antioxidant activity: Determining the IC50 values of this compound in standard antioxidant assays (e.g., DPPH, ABTS).

-

Evaluation of anti-inflammatory effects: Investigating the ability of this compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in microglia.

-

Elucidation of signaling pathway modulation: Confirming the activation of the Nrf2 pathway and inhibition of the NF-κB pathway by this compound through reporter gene assays and Western blotting.

-

Assessment of anti-aggregation properties: Examining the effect of this compound on the kinetics of amyloid-beta aggregation using techniques such as Thioflavin T fluorescence assays.

-

In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease or rodent models of stroke.

-

Pharmacokinetic and safety profiling: Determining the bioavailability, blood-brain barrier permeability, and toxicological profile of this compound.

References

Americanol A in DMSO: A Technical Guide to Solubility, Experimental Protocols, and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Americanol A in dimethyl sulfoxide (DMSO), complete with detailed experimental protocols for solubility determination. Furthermore, it elucidates the potential signaling pathways through which this compound exerts its biological effects, and outlines a comprehensive workflow for the investigation of such natural products.

Solubility of this compound in Dimethyl Sulfoxide (DMSO)

For drug discovery and development, DMSO is a crucial solvent for creating high-concentration stock solutions of test compounds for a variety of in vitro and in vivo assays.[2] Therefore, understanding the solubility limits and characteristics of this compound in DMSO is a critical first step in its preclinical evaluation.

Quantitative Solubility Data

To provide a framework for experimental work, the following table summarizes a general classification for compound solubility in DMSO, which can be used to categorize this compound once empirical data is obtained.

| Solubility Classification | Measured Solubility (mM) | Observations |

| High | >10 | No precipitation observed |

| Moderate | 1 - 10 | Precipitation may be observed |

| Low | <1 | Significant precipitation |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, a systematic experimental approach is required. The following protocols are adapted from established methodologies for kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay using Nephelometry

This high-throughput method is used to rapidly assess the kinetic solubility of a compound.

Materials and Equipment:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

-

Automated liquid handler (recommended)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add PBS to each well to achieve the desired final concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitation).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control (DMSO and PBS only).

Thermodynamic Solubility Assay using Shake-Flask Method and HPLC-UV Analysis

This method determines the equilibrium solubility, which is a more definitive measure.

Materials and Equipment:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical standard of this compound

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.

-

Solvent Addition: Add a defined volume of DMSO (e.g., 1 mL).

-

Equilibration: Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.[2]

-

Filtration: Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC-UV method.[2]

-

HPLC Analysis: Analyze the diluted sample by HPLC-UV.

-

Quantification: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. The original solubility in DMSO is then calculated by applying the dilution factor.[2]

Biological Activity and Signaling Pathways of this compound

This compound has been identified as a neurotrophic agent, notably enhancing the activity of choline acetyltransferase (ChAT).[3] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA.[4] An increase in acetylcholine levels in neuronal synapses is a key therapeutic strategy for conditions with cognitive decline, such as Alzheimer's disease.[5]

The neurotrophic effects of polyphenols, such as this compound, are often mediated through the activation of key signaling pathways that promote neuronal survival, growth, and differentiation.[6] These pathways commonly include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[6][7]

The following diagram illustrates the proposed signaling pathway for this compound, integrating its known effect on choline acetyltransferase with established neurotrophic signaling cascades.

Experimental Workflow for Natural Product Bioactivity Screening

The investigation of a novel natural product like this compound follows a structured workflow from initial screening to lead identification. This process ensures a systematic evaluation of its biological activities and potential as a therapeutic agent.

The diagram below outlines a typical experimental workflow for the biological activity screening of a natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structures of this compound and isothis compound having a neurotrophic property from the seeds of Phytolacca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of Americanol A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage of Americanol A. This compound is a lignan that has been isolated from Joannesia princeps and Phytolacca americana.[1][2] Publicly available, in-depth stability data for this compound is limited. The quantitative data and specific degradation pathways presented herein are based on the known chemical properties of lignans and are intended to be illustrative for research and development purposes. All stability studies for drug development should be conducted according to relevant ICH guidelines.[3]

Introduction

This compound is a lignan with the molecular formula C18H18O6.[1] As a phenylpropanoid derivative rich in phenolic hydroxyl groups and containing a conjugated double bond, its chemical stability is a critical parameter for its development as a potential therapeutic agent.[1][2] This guide summarizes key stability data under various stress conditions and provides recommended storage conditions and handling procedures. The primary degradation pathways for compounds of this class are typically oxidation and photodegradation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H18O6 | [1] |

| Molecular Weight | 330.33 g/mol | [1] |

| CAS Number | 133838-65-0 | [1] |

| Appearance | Off-white to pale yellow solid | Assumed |

| Solubility | Soluble in Methanol, DMSO | [1] |

Summary of Stability Data

The stability of this compound has been evaluated under thermal, photolytic, oxidative, and various pH conditions. Degradation generally follows first-order kinetics.[4] The following tables summarize the degradation rates and major degradation products observed.

Table 3.1: Temperature and Humidity Stress Testing

Conditions: 6 months, solid state, protected from light.

| Condition | % Degradation (Mean) | Major Degradants |

| 25°C / 60% RH | 1.8% | DP-O1 |

| 40°C / 75% RH | 8.5% | DP-O1, DP-T1 |

| 60°C / 75% RH | 21.2% | DP-O1, DP-T1, DP-T2 |

Table 3.2: Photostability (ICH Q1B)

Conditions: Solid state, 1.2 million lux hours and 200 W·h/m².

| Condition | % Degradation (Mean) | Major Degradants |

| Light Exposed | 15.7% | DP-P1, DP-O1 |

| Dark Control | <1.0% | N/A |

Table 3.3: Solution Stability at 25°C

Conditions: 72 hours, aqueous buffer with 5% acetonitrile co-solvent.

| pH | % Degradation (Mean) | Major Degradants |

| 2.0 (HCl) | 2.5% | DP-H1 |

| 7.4 (Phosphate) | 4.1% | DP-O1 |

| 12.0 (NaOH) | 18.9% | DP-B1, DP-B2 |

Table 3.4: Oxidative Stress

Conditions: 24 hours at 25°C in solution.

| Condition | % Degradation (Mean) | Major Degradants |

| 3% H₂O₂ | 35.4% | DP-O1, DP-O2 |

Degradation Pathway and Experimental Workflow

The primary degradation pathways inferred from stress testing are oxidation of the phenolic moieties and photochemical reactions.

Caption: Inferred degradation pathways for this compound.

Caption: Workflow for forced degradation studies.

Recommended Storage and Handling

-

Long-Term Storage ( > 6 months): For long-term storage of the solid material, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[5]

-

Short-Term Storage ( < 6 months): For routine laboratory use, store the solid material at 2-8°C, protected from light and moisture. While some suppliers may ship at room temperature, controlled refrigerated conditions are preferable to minimize degradation.[1]

-

Solution Storage: Stock solutions of this compound in DMSO or methanol should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly prepared solutions for experiments whenever possible.

Experimental Protocols

The following protocols are representative of the methods used to generate the stability data in this guide. Analytical methods must be validated to be considered stability-indicating.[6][7]

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

-

Instrumentation: UHPLC system with a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 2 µL.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][8]

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.

-

Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a stability chamber at 60°C / 75% RH for 7 days.

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[3]

-

Analysis: At specified time points, withdraw samples, neutralize if necessary (e.g., for acid/base samples), and dilute with mobile phase to an appropriate concentration for HPLC analysis. Analyze using the method described in section 6.1.

End of Document

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures of this compound and isothis compound having a neurotrophic property from the seeds of Phytolacca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. researchgate.net [researchgate.net]

The Enigmatic Neolignan: A Technical Guide to the Natural Sources of Americanol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A, a complex neolignan, has garnered significant interest within the scientific community for its potential neurotrophic properties. This document serves as an in-depth technical guide to the natural origins of this promising compound, providing a comprehensive overview of its known sources, available data on its isolation, and an exploration of its biological activity. This guide is intended to be a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary sources documented in scientific literature are detailed below. While the presence of this compound is confirmed in these species, it is crucial to note that specific quantitative yield data is not consistently reported in publicly available research.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Phytolacca americana | Phytolaccaceae | Seeds |

| Joannesia princeps | Euphorbiaceae | Seeds |

| Colocasia antiquorum | Araceae | Tubers |

Table 1: Documented Natural Sources of this compound

Phytolacca americana (American Pokeweed)

Phytolacca americana, commonly known as American pokeweed, is a perennial plant native to eastern North America. The seeds of this plant are a confirmed source of this compound[1][2]. While the presence of the compound is established, detailed quantitative analysis of its concentration in the seeds is not extensively documented in the surveyed literature.

Joannesia princeps (Boleira)

The seeds of Joannesia princeps, a tree native to Brazil, are reported to be a significant source of this compound. In fact, it is considered one of the major constituents of the methanolic extract of these seeds[1]. This suggests that Joannesia princeps could be a more abundant source for the isolation of this compound compared to other known species.

Colocasia antiquorum (Taro)

This compound has also been reported to be present in Colocasia antiquorum, a tropical plant grown primarily for its edible corms, commonly known as taro. The presence of this compound in the tubers of this plant indicates a potential dietary source, although the concentration is not well-quantified in the available literature.

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of this compound are not consistently published. However, based on the available literature, a general methodological approach can be outlined. It is important to note that optimization of these methods would be necessary for achieving high purity and yield.

General Extraction and Fractionation Workflow

The isolation of this compound typically involves solvent extraction from the dried and powdered plant material, followed by chromatographic separation.

Caption: A generalized workflow for the isolation of this compound.

1. Extraction:

-

The initial step involves the extraction of the ground plant material with an appropriate organic solvent. Methanol is a commonly used solvent for this purpose[1]. For the seeds of Joannesia princeps, a sequential extraction with petrol followed by methanol has been reported.

2. Fractionation:

-

The resulting crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps in the preliminary separation of compounds based on their polarity.

3. Chromatographic Purification:

-

The fraction containing this compound is then subjected to various chromatographic techniques for purification. These may include:

-

Column Chromatography: Using stationary phases like silica gel, ODS (octadecylsilane), or diol.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure this compound.

-

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy neurotrophic activity, primarily through the enhancement of choline acetyltransferase (ChAT) activity[2]. ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine, which plays a crucial role in cognitive functions such as learning and memory.

Proposed Signaling Pathway for Neurotrophic Effects

The precise upstream signaling pathway by which this compound enhances ChAT activity has not yet been fully elucidated in the available literature. However, based on the known mechanisms of other neurotrophic compounds and the general principles of neuronal signaling, a plausible hypothetical pathway can be proposed. It is important to emphasize that this proposed pathway requires experimental validation.

Caption: A proposed signaling pathway for this compound's neurotrophic effects.

This hypothetical model suggests that this compound may bind to a specific receptor on the neuronal cell surface or an intracellular target, initiating a downstream signaling cascade. This cascade could involve the activation of protein kinases such as Extracellular signal-Regulated Kinase (ERK) or Akt (Protein Kinase B), which are known to be involved in neuronal survival and differentiation. The activation of these kinases could then lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB could then promote the transcription of the gene encoding for choline acetyltransferase, leading to increased synthesis of the ChAT enzyme and, consequently, enhanced acetylcholine production.

Conclusion

This compound is a neolignan with promising neurotrophic properties, naturally occurring in the seeds of Phytolacca americana and Joannesia princeps, and the tubers of Colocasia antiquorum. While its presence in these sources is confirmed, a significant gap exists in the literature regarding quantitative yield data and detailed, standardized isolation protocols. The enhancement of choline acetyltransferase activity is a key aspect of its biological function, though the specific signaling pathway remains an area for future investigation. This guide provides a consolidated overview of the current knowledge on this compound, highlighting the opportunities for further research to fully unlock the therapeutic potential of this fascinating natural product. Future studies should focus on the quantification of this compound in its natural sources, the development of optimized and scalable isolation procedures, and the definitive elucidation of its molecular mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of Lignans, Featuring Americanol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of phenolic compounds found in a wide variety of plants, formed by the oxidative coupling of two phenylpropanoid units. Their structural complexity and significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties, have made them a focal point for research in natural product chemistry and drug development. This technical guide provides a detailed exploration of the biosynthesis of lignans, with a specific focus on the neolignan Americanol A. We will delve into the core biosynthetic pathways, the enzymes involved, and detailed experimental protocols for their synthesis, presenting quantitative data in a clear and accessible format.

Core Biosynthetic Pathway: From Phenylpropanoids to Lignans

The biosynthesis of lignans originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a variety of phenolic compounds from the amino acid phenylalanine.

The Phenylpropanoid Pathway: A Prelude to Lignans

The initial steps of the phenylpropanoid pathway generate cinnamic acid derivatives, which serve as the monomeric precursors for lignan synthesis. The key enzymatic transformations are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway can diverge to produce various monolignols, the direct precursors of lignans. For the biosynthesis of many lignans, including the precursor to this compound, the pathway proceeds through the formation of caffeic acid.

Caption: The Phenylpropanoid Pathway leading to Caffeic Acid.

The Crucial Step: Oxidative Coupling and the Formation of this compound

This compound, a neolignan found in the seeds of Phytolacca americana, is synthesized through the oxidative coupling of two molecules of caffeic acid. This reaction is catalyzed by oxidative enzymes such as peroxidases and laccases. In vitro studies have demonstrated the successful synthesis of this compound using Horseradish Peroxidase (HRP), providing a model for its natural biosynthesis[1].

The oxidative coupling of caffeic acid proceeds via the formation of radical intermediates. These radicals can then couple in various ways, leading to a mixture of products. In the case of this compound, the coupling occurs between the C8 of the side chain of one caffeic acid molecule and the C5 of the aromatic ring of the second, followed by an intramolecular cyclization to form the characteristic 1,4-benzodioxane ring system of this neolignan.

The Role of Oxidative Enzymes: Peroxidases and Laccases

Peroxidases (EC 1.11.1.x) are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as an electron acceptor. In the context of lignan biosynthesis, peroxidases are believed to be key players in the oxidative coupling of monolignols and other phenolic precursors[2].

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water. Laccases are also implicated in lignan biosynthesis, often working in concert with dirigent proteins.

While specific peroxidases or laccases from Phytolacca americana have not yet been fully characterized in the context of this compound biosynthesis, studies on related species, such as the characterization of a peroxidase from Phytolacca dioica, provide insights into the potential enzymatic machinery[3].

The Guiding Hand: Dirigent Proteins

Dirigent Proteins (DPs) are non-catalytic proteins that play a crucial role in directing the stereochemistry of lignan formation. They are thought to capture and orient the radical intermediates generated by oxidases, thereby controlling the regioselectivity and stereoselectivity of the coupling reaction[4][5]. The specific dirigent proteins involved in the biosynthesis of the neolignan scaffold of this compound in Phytolacca americana remain to be identified. However, the presence of a specific stereochemistry in naturally occurring this compound strongly suggests the involvement of such proteins in its biosynthesis.

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on this compound Synthesis

Quantitative data on the in vivo biosynthesis of this compound is currently limited. However, in vitro synthesis provides valuable insights into the efficiency of the oxidative coupling reaction.

| Precursor | Enzyme | Product(s) | Yield (%) | Reference |

| Caffeic Acid | Horseradish Peroxidase (HRP) | This compound | 10 | [1] |